(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKPUYJSUTVVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)CN)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridin 2 Yl Methanamine and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine reveals several strategic disconnections to access this target molecule. The primary disconnection focuses on the aminomethyl group at the 2-position of the 7-azaindole (B17877) core. This leads to several potential precursors, each accessible through established synthetic transformations.
Strategy A: Functional Group Interconversion involves disconnecting the C-N bond of the primary amine. This suggests precursors such as 2-(halomethyl)-, 2-(azidomethyl)-, or 2-formyl-1H-pyrrolo[2,3-b]pyridine. The amine can be introduced via nucleophilic substitution, reduction of an azide (B81097) (e.g., Staudinger reaction), or reductive amination of the aldehyde.
Strategy B: Reduction of a C2-Functional Group focuses on disconnecting the C-C bond of the aminomethyl group from a precursor with a carbon atom at a higher oxidation state. Key precursors here are 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile or 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, which can be reduced to the target amine.
Strategy C: Functionalization of a C2-Methyl Group involves the disconnection of a C-H bond on a 2-methyl-1H-pyrrolo[2,3-b]pyridine precursor. This would require a subsequent halogenation followed by amination to install the amino group.
Each of these strategies relies on the initial synthesis of a functionalized 1H-pyrrolo[2,3-b]pyridine core, which itself has multiple synthetic approaches. A general retrosynthetic plan for a related, more complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine has been outlined, highlighting key disconnections at the C-C and C-N bonds of the core structure wikipedia.org.
Established Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Core
The synthesis of the 7-azaindole scaffold is a well-explored area of heterocyclic chemistry, with several established methods for constructing the bicyclic ring system.
Many synthetic approaches to the 1H-pyrrolo[2,3-b]pyridine core involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring.
Modified Madelung and Fischer Syntheses: Classical indole (B1671886) syntheses have been adapted for the preparation of 7-azaindoles. The Madelung synthesis, for instance, can be modified to cyclize an N-acyl-2-aminopicoline derivative under basic conditions to form the pyrrole ring. Similarly, Fischer-type syntheses have been employed, though their scope can be narrower compared to their application in the indole series rsc.org.
Palladium-Catalyzed Cyclizations: Modern cross-coupling reactions offer efficient routes to the 7-azaindole core. A common strategy involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-amino-3-alkynylpyridine intermediate. This method is versatile and allows for the introduction of various substituents at the 2-position nih.gov.
Domino Reactions: One-pot domino reactions have been developed for the selective synthesis of 7-azaindoles from readily available starting materials like 2-fluoro-3-methylpyridine (B30981) and arylaldehydes. The chemoselectivity of these reactions can be controlled by the choice of an alkali-amide base scielo.org.mx.
An alternative to building the pyrrole ring onto a pyridine is to construct the pyridine ring onto a pre-formed pyrrole. This approach often involves the cyclocondensation of a substituted 2-aminopyrrole derivative with a three-carbon synthon. For example, 2-amino-pyrrole-3-carbonitriles can react with 2-arylidenemalononitriles to afford substituted 1H-pyrrolo[2,3-b]pyridines in good yields juniperpublishers.com. Multicomponent reactions starting from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds also provide an efficient route to the 7-azaindole framework.
Direct Synthesis of this compound
The direct synthesis of the title compound often proceeds through a C2-functionalized 7-azaindole intermediate. The key step is the introduction of the aminomethyl group.
Several methods exist to introduce the aminomethyl group at the 2-position of the 7-azaindole core. These strategies typically involve the conversion of a precursor functional group.
Reduction of 2-Cyano-7-azaindole: The catalytic hydrogenation of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a direct method to obtain the corresponding 2-aminomethyl derivative. This approach benefits from the relative accessibility of the nitrile precursor.
Reduction of 2-Carboxamide-7-azaindole: Similarly, the reduction of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, for example with lithium aluminum hydride, provides another route to this compound.
Amination of 2-(Halomethyl)-7-azaindole: A 2-methyl-7-azaindole can be halogenated at the methyl group to form a 2-(halomethyl) derivative. This intermediate can then undergo nucleophilic substitution with an amine source. The Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate, is a classic method to form primary amines from alkyl halides and can be applied here to avoid over-alkylation nih.gov.
Reduction of 2-(Azidomethyl)-7-azaindole: The 2-(halomethyl)-7-azaindole can be converted to a 2-(azidomethyl) intermediate, which can then be reduced to the primary amine. The Staudinger reaction, using a phosphine (B1218219) such as triphenylphosphine (B44618) followed by hydrolysis, offers a mild method for this transformation wikipedia.orgorganic-chemistry.org.
| Precursor | Reagents and Conditions | Product | Reference |
| 1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile | H₂, Raney Ni, NH₃, EtOH | This compound | N/A |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | 1. LiAlH₄, THF; 2. H₂O | This compound | N/A |
| 2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine | 1. Potassium phthalimide, DMF; 2. Hydrazine, EtOH | This compound | nih.gov |
| 2-(Azidomethyl)-1H-pyrrolo[2,3-b]pyridine | 1. PPh₃, THF; 2. H₂O | This compound | wikipedia.orgorganic-chemistry.org |
Advanced Synthetic Transformations for Derivatization
Once this compound is synthesized, it can serve as a versatile intermediate for further derivatization. The primary amino group is a key handle for a variety of transformations.
N-Acylation and N-Sulfonylation: The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. For instance, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized as potent phosphodiesterase 4B (PDE4B) inhibitors nih.gov.
N-Alkylation and N-Arylation: The primary amine can undergo alkylation or arylation reactions to produce secondary or tertiary amines. Reductive amination with aldehydes or ketones is a common method for controlled N-alkylation.
Protection/Deprotection Strategies: The amino group can be protected, for example, as a tert-butyl carbamate (B1207046) (Boc) derivative, to allow for selective reactions at other positions of the 7-azaindole nucleus pharmaffiliates.comsigmaaldrich.com. The Boc group is stable under many reaction conditions but can be readily removed with acid.
Formation of Heterocycles: The aminomethyl group can be incorporated into new heterocyclic rings through condensation reactions with appropriate bifunctional reagents.
| Starting Material | Reagent | Product Type |
| This compound | Acyl Chloride | N-Acyl derivative |
| This compound | Sulfonyl Chloride | N-Sulfonyl derivative |
| This compound | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl derivative |
| This compound | (Boc)₂O | N-Boc protected amine |
Carbon-Heteroatom Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amidation)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly valuable for synthesizing aryl amines from aryl halides or triflates, often under milder conditions than traditional methods and with broad functional group tolerance. wikipedia.org
The reaction mechanism generally proceeds through a catalytic cycle involving a Pd(0) species. The key steps include:
Oxidative Addition : The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
Amine Coordination and Deprotonation : The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.
Reductive Elimination : The aryl group and the amino group couple, and the resulting C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. wikipedia.org
In the context of the 1H-pyrrolo[2,3-b]pyridine scaffold, this methodology has been applied to introduce amino substituents onto the pyridine ring. For instance, in a synthetic route targeting 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination was employed at the C-4 position of a 2-substituted-4-chloro-pyrrolopyridine intermediate. nih.gov Although initial attempts using thermal SNAr conditions were unsuccessful, the palladium-catalyzed approach proved viable. nih.gov Protecting the pyrrole nitrogen, for example with a trimethylsilylethoxymethyl (SEM) group, is often essential for the success of these transformations. nih.gov
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Conditions | Outcome |
|---|---|---|---|---|---|
| 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Secondary Amine | RuPhos Pd G2 / RuPhos | Not specified | Not specified | Unsuccessful; led to reduction at C-2 |
| 2-Aryl-4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Secondary Amine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane, 110 °C | Successful C-N bond formation at C-4 |
Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. Its reliability, mild reaction conditions, and commercial availability of a vast array of boronic acids have made it a widely used tool in organic synthesis.
This reaction is instrumental in building the 2-aryl-1H-pyrrolo[2,3-b]pyridine scaffold, which is a precursor for many derivatives. Research has demonstrated a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position on a 4-chloro-2-iodo intermediate. nih.gov This selectivity is crucial as it allows for the specific installation of an aryl group at the desired position while leaving the chloro group at C-4 available for subsequent transformations, such as the Buchwald-Hartwig amination discussed previously. nih.gov The choice of catalyst and reaction conditions can be optimized to favor mono-arylation at C-2 and minimize side products like diarylated compounds. nih.gov
| Substrate | Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | DME/H₂O, 100 °C | 4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 75% |
| 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | DME/H₂O, 100 °C | 4-Chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 71% |
| 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | DME/H₂O, 80 °C, 9 h | (4-(4-Chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol | Not specified |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity from simple precursors.
An efficient MCR has been developed for the construction of a complex tricyclic system containing the pyrrolo[2,3-b]pyridine core. beilstein-journals.org This catalyst-free, three-component reaction involves the combination of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. The reaction proceeds in refluxing acetonitrile (B52724) to afford polyfunctionalized tetrahydrocyclopenta wikipedia.orgresearchgate.netpyrrolo[2,3-b]pyridines in high yields and with high diastereoselectivity. beilstein-journals.org This approach showcases the power of MCRs to assemble the core heterocyclic scaffold, which can then be further elaborated to target specific derivatives.
| Isocyanide | Dienophile | 1,4-Dihydropyridine | Yield |
|---|---|---|---|
| Cyclohexyl isocyanide | Dimethyl but-2-ynedioate | N-Phenyl-1,4-dihydropyridine | 89% |
| tert-Butyl isocyanide | Dimethyl but-2-ynedioate | N-Phenyl-1,4-dihydropyridine | 85% |
| Benzyl isocyanide | Dimethyl but-2-ynedioate | N-Phenyl-1,4-dihydropyridine | 82% |
| Cyclohexyl isocyanide | Diethyl but-2-ynedioate | N-Phenyl-1,4-dihydropyridine | 56% |
Functionalization of the Amino Group
Once the this compound core is synthesized, the primary amino group serves as a versatile handle for further functionalization to explore structure-activity relationships (SAR). Common transformations include acylation to form amides and alkylation to form secondary or tertiary amines.
Amide Bond Formation: The primary amine can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to yield the corresponding amides. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) are frequently used to facilitate the reaction between the amine and a carboxylic acid. This approach was utilized in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which were investigated as potential inhibitors of phosphodiesterase 4B (PDE4B). nih.gov
N-Alkylation and Reductive Amination: The amino group can also be alkylated to produce secondary or tertiary amines. Reductive amination is a common method, involving the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the alkylated amine. These functionalization strategies are critical for modulating the pharmacological properties of the parent compound.
Medicinal Chemistry Perspectives on the 1h Pyrrolo 2,3 B Pyridin 2 Yl Methanamine Scaffold
Role of the 1H-Pyrrolo[2,3-b]pyridine Motif in Ligand Design
The unique structural features of the 1H-pyrrolo[2,3-b]pyridine motif, also known as 7-azaindole (B17877), make it a valuable component in the design of therapeutic agents. Its bicyclic system, containing both a pyrrole (B145914) and a pyridine (B92270) ring, offers a rigid framework with specific hydrogen bonding capabilities that are crucial for molecular recognition at the active sites of various enzymes.
Scaffold Significance in Target-Oriented Molecular Design
The 1H-pyrrolo[2,3-b]pyridine scaffold is of particular importance in target-oriented molecular design due to its ability to act as a "hinge-binder." This is especially relevant in the development of kinase inhibitors, where the scaffold can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site. This interaction effectively anchors the inhibitor, allowing other parts of the molecule to make additional favorable contacts, thereby enhancing potency and selectivity.
Derivatives of this scaffold have been shown to possess low molecular mass and high ligand efficiency, making them attractive starting points for lead optimization in drug discovery programs. The core structure provides a solid foundation for synthetic modifications, allowing medicinal chemists to fine-tune the pharmacological properties of the resulting compounds.
Exploration of the Scaffold in Diverse Biological Pathways
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident from its application in targeting a wide array of biological pathways implicated in various diseases. Beyond its well-established role in kinase inhibition, this motif has been incorporated into molecules designed to modulate other enzyme families and cellular processes.
| Biological Target Family | Specific Examples | Therapeutic Area |
| Kinases | Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 3 (JAK3), Cyclin-dependent kinase 8 (CDK8), Ataxia-Telangiectasia Mutated (ATM) kinase, c-Met | Oncology, Inflammation, Autoimmune Diseases |
| Phosphodiesterases | Phosphodiesterase 4B (PDE4B) | Inflammatory Diseases |
| Other Enzymes | Human Neutrophil Elastase (HNE) | Inflammatory Diseases |
This broad applicability highlights the scaffold's ability to be adapted to fit the specific requirements of different protein active sites, making it a cornerstone in the development of novel therapeutics for cancer, inflammation, and autoimmune disorders.
Molecular Target Engagement and Interaction Mechanisms
The efficacy of drugs derived from the (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine scaffold is rooted in their precise interactions with their biological targets at a molecular level. Understanding these engagement and interaction mechanisms is crucial for the rational design of more potent and selective inhibitors.
Kinase Inhibition Modalities
The 1H-pyrrolo[2,3-b]pyridine nucleus is a common feature in a multitude of kinase inhibitors, where it plays a pivotal role in disrupting the catalytic activity of these enzymes.
In the context of FGFR kinase inhibition, the 1H-pyrrolo[2,3-b]pyridine core acts as a potent hinge-binder. nih.gov X-ray crystallography and molecular docking studies have revealed that the nitrogen atom at position 7 and the pyrrole N-H group of the scaffold form two crucial hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the backbone N-H of alanine (B10760859) (A564) in the hinge region of FGFR1, respectively. nih.gov These interactions are fundamental for anchoring the inhibitor in the ATP-binding pocket. nih.gov
Furthermore, substituents on the 1H-pyrrolo[2,3-b]pyridine ring can extend into a hydrophobic pocket, forming van der Waals interactions and potentially additional hydrogen bonds with key residues such as aspartic acid (D641). nih.gov A π-π stacking interaction between a substituted phenyl ring on the scaffold and a phenylalanine residue (F489) has also been observed, further stabilizing the inhibitor-enzyme complex. nih.gov
Table of Interactions between a 1H-Pyrrolo[2,3-b]pyridine Derivative and FGFR1:
| Interaction Type | Inhibitor Moiety | FGFR1 Residue |
|---|---|---|
| Hydrogen Bond | 7-aza N | E562 (backbone C=O) |
| Hydrogen Bond | Pyrrole N-H | A564 (backbone N-H) |
| Hydrogen Bond | Methoxy group on substituent | D641 (N-H) |
| π-π Stacking | 3,5-dimethoxyphenyl substituent | F489 |
The this compound scaffold has also been utilized in the development of inhibitors for Phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory pathways. nih.gov While the specific methanamine derivative's interaction is not detailed, studies on closely related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives provide valuable insights into the binding mode. nih.gov
Molecular modeling predicts that these inhibitors occupy the active site of PDE4B. nih.gov The core scaffold positions the molecule for key interactions with the enzyme, and modifications at the 2-position, such as the carboxamide group, are crucial for achieving high potency and selectivity. nih.gov The development of these inhibitors has led to compounds that are equipotent to the established PDE4 inhibitor, rolipram, in cellular assays that measure the inhibition of pro-inflammatory cytokine release. nih.gov
Serum/Glucocorticoid-regulated Kinase 1 (SGK-1) Inhibition Mechanisms
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and ion transport. nih.govkoreascience.kr Dysregulation of SGK1 activity has been implicated in a range of diseases, making it an attractive therapeutic target. Several inhibitors based on the pyrrolo[2,3-b]pyridine scaffold have been developed to target SGK1. koreascience.kr
The kinase domain of SGK1 features a classic bilobal structure, with an N-terminal β-strand domain and a C-terminal α-helical domain. nih.gov The ATP-binding site is located in the cleft between these two lobes. Inhibitors containing the this compound scaffold typically function as ATP-competitive inhibitors. They establish critical hydrogen bonding interactions with the hinge region of the kinase, specifically with the backbone carbonyl of Asp177 and the amide group of Ile179. nih.gov These interactions mimic the binding of the adenine (B156593) moiety of ATP, effectively blocking the kinase's activity.
For instance, a known SGK1 inhibitor, GSK650394, features a pyrrolo-pyridine core that is instrumental in its inhibitory action. nih.gov Molecular modeling studies of other potential SGK1 inhibitors with novel scaffolds have further elucidated the interaction patterns. These studies reveal that the stability of the inhibitor-protein complex is crucial for potent inhibition. nih.gov
Nucleic Acid Interaction Modes (e.g., DNA Binding/Intercalation)
While the this compound scaffold is predominantly explored for its kinase inhibitory properties, the broader class of pyrrolopyridines has been investigated for its ability to interact with nucleic acids. The planar nature of the fused ring system allows for potential intercalation between the base pairs of DNA. Additionally, the nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors or donors, facilitating interactions with the grooves of the DNA double helix.
Alkaloids containing the pyrrolopyridine system, such as camptothecin, are well-known topoisomerase I inhibitors that act by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks. mdpi.com While not a direct interaction with DNA, this highlights the potential for this scaffold to be involved in processes related to nucleic acid metabolism. Further research is needed to fully characterize the direct DNA binding and intercalation modes of this compound derivatives.
Other Protein-Ligand Interaction Studies
Beyond SGK-1 and nucleic acids, the versatile this compound scaffold has been utilized to design inhibitors for a variety of other protein targets. The core structure serves as an excellent anchor for appending different functional groups to achieve selectivity and potency against different enzymes.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs, which are key players in cancer cell proliferation, migration, and angiogenesis. rsc.org One such compound, 4h , demonstrated significant inhibitory activity against FGFR1, 2, and 3. rsc.org
Phosphodiesterase 4B (PDE4B) Inhibition: Scaffold hopping from known PDE4B inhibitors led to the identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as a novel class of potent and selective inhibitors. nih.gov These compounds have shown promise in cellular assays for inhibiting pro-inflammatory cytokine activity. nih.gov
IKKα Inhibition: An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of IKKα, a key regulator in the non-canonical NF-κB signaling pathway. mdpi.com These inhibitors establish hydrogen bonds with the hinge region of the kinase, demonstrating the adaptability of the scaffold. mdpi.com
Lysine Specific Demethylase 1 (LSD1) Inhibition: Pyrrolo[2,3-c]pyridines, a related isomer, have been discovered as highly potent and reversible inhibitors of LSD1, an important epigenetic target in cancer. umich.edu
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have focused on modifications at both the amino-methyl group and the core ring system.
Influence of Substituents at the Amino-Methyl Group
The amino-methyl group at the 2-position of the pyrrolo[2,3-b]pyridine ring provides a key attachment point for various substituents, which can significantly influence the biological activity.
In the context of anti-mycobacterial agents, studies on pyrazolo[1,5-a]pyrimidines revealed that the optimal side chain at the C-7 position (analogous to the amino-methyl group) was a 2-pyridinemethanamine. semanticscholar.org This highlights the importance of this specific moiety for activity.
For CSF1R inhibitors, modifications to the amine have been explored. For instance, the synthesis of N-methyl-N-((6-((pyridin-2-ylmethyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates the complexity of substituents that can be tolerated at this position to achieve potent inhibition. mdpi.com
Effects of Substitutions on the Pyrrolo[2,3-b]pyridine Ring System
Modifications to the core pyrrolo[2,3-b]pyridine ring system have profound effects on the inhibitory activity and selectivity of the resulting compounds.
Electrophilic substitution reactions such as nitration, bromination, and iodination predominantly occur at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring. rsc.org This chemical reactivity profile guides the synthetic strategies for introducing substituents at this position.
In the development of PDE4B inhibitors, various aryl groups were introduced at the 1-position of the 1H-pyrrolo[2,3-b]pyridine ring. nih.gov The nature of these aryl substituents, in combination with different amide portions at the 2-position, was found to be critical for both potency and selectivity over the related PDE4D isoform. nih.gov
For FGFR inhibitors, substitutions on the pyrrolo[2,3-b]pyridine core were systematically explored to enhance potency. rsc.org Similarly, in the pursuit of CSF1R inhibitors, the introduction of aryl groups at the 2-position of the 7-azaindole scaffold was a key strategy, although this sometimes led to a decrease in potency compared to the parent pyrrolopyrimidine, underscoring the importance of the nitrogen at position 3 of the pyrrolopyrimidine for efficient kinase binding. nih.govntnu.no
The table below summarizes the SAR findings for various derivatives:
| Target | Scaffold/Derivative | Key Substitutions and SAR Observations | Reference |
|---|---|---|---|
| PDE4B | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | Aryl groups at the 1-position and amide substituents at the 2-position are crucial for potency and selectivity. Increasing the size of the amide can decrease activity. | nih.gov |
| CSF1R | 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | Aryl substitution at the 2-position was explored. The 7-azaindole analog was less potent than the parent pyrrolopyrimidine, indicating the importance of the N-3 in the pyrrolopyrimidine. | nih.govntnu.no |
| Mycobacterium tuberculosis | 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | The 2-pyridinemethanamine side chain was found to be optimal for anti-mycobacterial activity. | semanticscholar.org |
Molecular Hybridization and Scaffold Hopping Approaches in Analog Design
Molecular hybridization and scaffold hopping are powerful strategies in modern drug discovery to generate novel compounds with improved properties.
Molecular Hybridization: This approach involves combining structural features from two or more known active compounds to create a new hybrid molecule with potentially enhanced activity or a different pharmacological profile. In the development of CSF1R inhibitors, fragments of the marketed drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net This strategy, supported by molecular docking studies, led to the synthesis of potent inhibitors. mdpi.com
Scaffold Hopping: This strategy involves replacing the core scaffold of a known active molecule with a structurally different but functionally equivalent scaffold. The aim is to identify novel chemotypes with improved drug-like properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The identification of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as PDE4B inhibitors is a prime example of a successful scaffold hopping experiment. nih.gov
These advanced design strategies continue to leverage the versatility of the this compound scaffold and its related heterocycles to explore new chemical space and develop next-generation therapeutic agents.
Rational Design through Molecular Hybridization
Rational drug design often employs molecular hybridization, a strategy that combines two or more pharmacophores or structural fragments from different bioactive molecules to create a new hybrid compound with enhanced affinity, selectivity, or other desirable pharmacological properties. The 7-azaindole core, the foundational structure of this compound, is an excellent candidate for this approach due to its ability to form key interactions with biological targets.
In the context of kinase inhibitor design, the 7-azaindole moiety is recognized as a "hinge-binding motif," capable of forming two crucial hydrogen bonds with the hinge region of the ATP binding site in many kinases. jst.go.jp This interaction is a cornerstone of the inhibitory activity of many compounds. Researchers have successfully applied molecular hybridization to develop potent kinase inhibitors by attaching various functional groups to the 7-azaindole scaffold.
For example, a study focused on developing multi-targeted kinase inhibitors (MTKIs) utilized the 7-azaindole core to create compounds with both antiangiogenic and antitumoral effects. acs.orgnih.gov By rationally designing derivatives, a lead candidate, 6z , was identified that demonstrated potency and selectivity for oncogenic kinases. acs.orgnih.gov Another research effort merged fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, to create novel CSF1R inhibitors. mdpi.comresearchgate.net This molecular hybridization approach, supported by molecular docking studies, led to the discovery of potent inhibitors with low-nanomolar enzymatic activity. mdpi.comresearchgate.net
The design of novel CDK8 inhibitors also showcases the utility of molecular hybridization. nih.gov By combining diarylurea moieties with the 7-azaindole scaffold, researchers synthesized a series of compounds with significant antitumor activity. nih.gov One compound, 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea , exhibited excellent inhibitory activity against CDK8 and potent anti-tumor effects in acute myeloid leukemia models. nih.gov
These examples underscore the power of rational design and molecular hybridization in leveraging the favorable properties of the this compound scaffold to create novel and effective therapeutic agents.
Scaffold Hopping Strategies for Novel Compound Generation
Scaffold hopping is a powerful strategy in medicinal chemistry aimed at discovering new, patentable compounds by replacing the core molecular framework (the scaffold) of a known active compound with a structurally different one, while retaining similar biological activity. This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The 7-azaindole scaffold is frequently involved in such strategies, both as a starting point and as a replacement for other scaffolds.
The 7-azaindole ring is often considered a bioisostere of the indole (B1671886) ring, meaning it has similar physical and chemical properties that allow for comparable biological activity. nih.gov This bioisosteric relationship has been explored in the development of various therapeutic agents. For instance, in the synthesis of cannabinoid receptor agonists, replacing the indole ring with azaindole moieties led to compounds with substantially improved physicochemical properties. nih.gov However, it is important to note that bioisosteric replacement is not always successful. In the case of a class of CB1 allosteric modulators, the 7-azaindole was not found to be an optimal bioisostere for the indole ring, as the resulting compounds lost their ability to bind to the receptor. nih.gov
The versatility of the 7-azaindole scaffold is further highlighted in its use to replace other heterocyclic systems. A scaffold-hopping experiment aimed at identifying novel phosphodiesterase 4B (PDE4B) inhibitors led to the discovery of a potent 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series. nih.gov This demonstrates the successful application of scaffold hopping to identify new chemical matter with desired biological activity.
| Original Scaffold | Hopped Scaffold | Biological Target | Outcome |
|---|---|---|---|
| Pyrazolone | Azaindole | SHP2 | Improved inhibitor characteristics acs.orgmerckmillipore.com |
| Indole | 7-Azaindole | Cannabinoid Receptor | Improved physicochemical properties nih.gov |
| Indole | 7-Azaindole | CB1 Receptor (Allosteric Modulator) | Loss of binding affinity nih.gov |
| (Not Specified) | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | Discovery of a novel series of potent inhibitors nih.gov |
Lead Identification and Optimization Principles for Scaffold-Based Compounds
Lead identification and optimization are critical stages in the drug discovery process, aiming to identify and refine promising compounds into viable drug candidates. danaher.com For compounds based on the this compound scaffold, these processes heavily rely on understanding the structure-activity relationship (SAR). SAR studies investigate how modifications to the chemical structure of a compound affect its biological activity, providing a roadmap for rational optimization.
In the development of fibroblast growth factor receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. rsc.org Through this process, compound 4h was identified as a potent inhibitor of FGFR1, 2, and 3. rsc.org This compound also demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in vitro, making it an appealing lead for further optimization. rsc.org
The optimization process often involves the direct chemical manipulation of functional groups to improve properties such as potency, selectivity, and pharmacokinetic parameters. danaher.com For instance, in the development of c-Met inhibitors, five novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized with different linkers. nih.gov The biological evaluation of these compounds led to the identification of compounds with strong c-Met kinase inhibition, which were then selected for further optimization. nih.gov
The ultimate goal of lead optimization is to produce a preclinical candidate with a desirable balance of properties. This involves not only enhancing the desired biological activity but also improving absorption, distribution, metabolism, and excretion (ADME) properties. danaher.com The iterative cycle of design, synthesis, and testing, guided by SAR principles, is essential for successfully advancing compounds based on the this compound scaffold through the drug discovery pipeline.
| Compound Series | Biological Target | Key Findings from SAR/Optimization |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | Ring size and hydrophobicity of the amide substituent are crucial for activity and selectivity. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR | Identified compound 4h as a potent inhibitor with anti-proliferative and pro-apoptotic activity. rsc.org |
| 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives | c-Met | Identified potent c-Met inhibitors for further optimization. nih.gov |
Computational and Theoretical Investigations of 1h Pyrrolo 2,3 B Pyridin 2 Yl Methanamine and Analogues
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful tools to elucidate the interactions between small molecules and biological macromolecules, such as proteins. These techniques have been extensively applied to 7-azaindole (B17877) derivatives to understand their potential as inhibitors for various protein targets.
Molecular dynamics (MD) simulations and docking studies have revealed detailed interaction profiles for 7-azaindole analogues with various protein targets. These studies identify key amino acid residues, or "hotspots," that are crucial for binding.
For instance, in studies of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, specific interactions were identified. One analogue, ASM-2, demonstrated a hydrogen bond between the 7-azaindole hydrogen and the backbone of TYR505 in the S1-RBD, while its pyridine (B92270) ring engaged in a pi-pi interaction with the same residue. nih.gov Another analogue, ASM-7, formed a stable hydrogen bond with ASP30 of hACE2. nih.gov These interactions, maintained for a significant portion of the simulation time, highlight the stability and importance of the 7-azaindole scaffold in binding.
Similarly, in the context of PARP inhibitors, docking studies showed that 7-azaindole analogues can bind effectively to the 6NRH protein. ijper.org Key interactions included hydrogen bonding with ARG A865 and GLN A912, and hydrophobic interactions with PHE A1009 and GLN A912. ijper.org
The 7-azaindole scaffold is recognized for its ability to act as both a hydrogen bond donor (via the pyrrole (B145914) NH) and acceptor (via the pyridine N), enabling bidentate hydrogen bonding with the hinge region of kinases. jst.go.jpnih.gov This dual interaction capability is a significant factor in its widespread use in the design of kinase inhibitors. jst.go.jpnih.gov
| Analogue/Derivative | Protein Target | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| ASM-2 (7-azaindole derivative) | SARS-CoV-2 S1-RBD | TYR505 | Hydrogen bond, pi-pi interaction |
| ASM-7 (7-azaindole derivative) | hACE2 | ASP30, ASN33, LYS26 | Hydrogen bond, pi-cation interaction |
| G7a (7-azaindole derivative) | hACE2/S1-RBD | GLU37 (hACE2), ARG403 (S1-RBD) | Hydrogen bond |
| Compound 4g (7-azaindole analogue) | PARP (6NRH) | ARG A865, GLN A912, PHE A1009 | Hydrogen bond, hydrophobic interaction |
| Generic 7-azaindole kinase inhibitor | Kinase Hinge Region | - | Bidentate hydrogen bonds |
Conformational analysis of 7-azaindole derivatives has shown that their binding mode can vary depending on the substitution pattern and the specific protein target. For example, in kinases, 7-azaindoles can adopt both "normal" and "flipped" binding orientations. jst.go.jp The "normal" binding mode is typically observed in type I kinase inhibitors, while the "flipped" orientation is more common in type II inhibitors that interact with an allosteric pocket. jst.go.jp The substitution at the 2-position of the azaindole ring can influence this orientation, with some 2-substituted derivatives exclusively adopting the "flipped" mode. jst.go.jp
Docking studies have been instrumental in predicting the binding sites of these compounds. For instance, in the context of c-Met inhibitors, docking studies of phenylpicolinamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety showed that the azaindole and phenylpicolinamide groups form hydrogen bonds with Met1160 and Lys1110 residues in the kinase active site. researchgate.net Similarly, for JAK3 inhibitors, docking calculations confirmed the binding mode of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. researchgate.net
The ATP binding pocket is a common target for 7-azaindole-based kinase inhibitors, where the scaffold mimics the purine (B94841) core of ATP. nih.gov The C-3 position of the 7-azaindole often points towards the ribose pocket, while the C-2 position is directed towards the surface-exposed hinge region, providing opportunities for further chemical modification to enhance selectivity and potency. nih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of molecules, which in turn dictate their reactivity and intermolecular interactions.
DFT studies on 7-azaindole N-linked 1,2,3-triazole derivatives have been used to calculate key electronic properties such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). rsc.org These parameters provide insights into the molecule's reactivity and stability. Earlier ab initio calculations indicated that the nitrogen atom of the pyridine ring acts as a π and σ acceptor, while the pyrrole ring functions as a π donor and σ acceptor. researchgate.net This electronic distribution influences the chemical reactivity of 7-azaindole derivatives. researchgate.net
The aromaticity of the 7-azaindole system is a key feature contributing to its stability and its ability to participate in pi-stacking interactions with aromatic amino acid residues in protein binding sites.
In Silico Pharmacokinetic Predictions
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in drug discovery. In silico models offer a rapid and cost-effective way to assess these properties early in the development process.
In silico ADME predictions have been performed for various pyrrolo[2,3-b]pyridine and related heterocyclic derivatives. nih.govijper.org These predictions often assess compliance with Lipinski's rule of five, which provides a guideline for drug-likeness. For example, a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors showed that the lead compounds conformed well to Lipinski's rules, suggesting good oral bioavailability. semanticscholar.org
Online servers and specialized software are used to calculate various pharmacokinetic parameters. For instance, the pkCSM online server has been used to compute ADME properties for sulfonamide-pyridine derivatives, while the Pre-ADMET server has been employed for toxicity predictions. nih.gov These tools provide valuable data on properties like intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
| Compound Class | Predicted Property | Methodology | Finding |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine derivatives | Drug-likeness | ChemBioDraw Ultra / SwissADME | Good compliance with Lipinski's rule of five |
| Sulfonamide-pyridine derivatives | ADME properties | pkCSM online server | Computational prediction of absorption and distribution |
| Sulfonamide-pyridine derivatives | Toxicity | Pre-ADMET online server | In silico toxicity profile prediction |
| Pyrrole-based heterocyclic amino acid derivatives | Physicochemical properties | In silico prediction | Assessment of drug-like properties |
Predictive Models for Metabolism and Excretion
The metabolic fate and excretion profile of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine and its analogues are critical determinants of their potential as therapeutic agents. In modern drug discovery, in silico models are increasingly employed to predict these Absorption, Distribution, Metabolism, and Excretion (ADME) properties, offering a rapid and cost-effective alternative to extensive experimental studies. mdpi.commdpi.com These predictive models leverage large datasets of known compounds to forecast the metabolic stability, sites of metabolism (SOMs), and routes of excretion for novel chemical entities.
For the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as the 7-azaindole scaffold, computational models predict several key metabolic pathways. Phase I metabolism is often initiated by cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net Predictive software can identify which specific CYP isozymes (e.g., CYP3A4, CYP2C9, CYP2D6) are most likely to interact with the compound. mdpi.com For a molecule like this compound, likely SOMs would include the pyrrole nitrogen, the pyridine nitrogen, and the aliphatic aminomethyl group. Hydroxylation is a common metabolic transformation predicted for such scaffolds. researchgate.net
Following Phase I reactions, Phase II metabolism typically involves conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. researchgate.net Predictive models can estimate the likelihood of these conjugation reactions occurring at the newly introduced hydroxyl groups or other suitable functional moieties.
The excretion of the parent compound and its metabolites is predicted based on physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and molecular weight. These parameters are used in models to estimate renal clearance and biliary excretion. Online tools and specialized software platforms are often utilized to generate these predictions. nih.gov
Below is an illustrative table of predicted ADME properties for this compound, typical of the output from computational models.
| Property | Predicted Value | Interpretation |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low probability of inhibiting the CYP2D6 enzyme, reducing the risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | No | Low probability of inhibiting the CYP3A4 enzyme, a major enzyme in drug metabolism. |
| CYP2C9 Substrate | Yes | Likely to be metabolized by the CYP2C9 enzyme. |
| Predicted SOMs | C5, N1, N7 | The carbon at position 5, the pyrrole nitrogen, and the pyridine nitrogen are predicted sites of metabolism. |
| Excretion | ||
| Renal Clearance (log ml/min) | 0.5 | Suggests a moderate rate of excretion through the kidneys. |
| Total Clearance | High | The compound is predicted to be cleared from the body at a high rate. |
Chemoinformatics and Machine Learning in Scaffold Exploration
Chemoinformatics and machine learning have become indispensable tools in modern drug discovery, enabling the efficient exploration of vast chemical spaces and the design of novel compounds with desired properties. astrazeneca.commdpi.com For the 1H-pyrrolo[2,3-b]pyridine scaffold, these computational approaches play a crucial role in identifying promising analogues and optimizing lead compounds. mdpi.com
One of the primary applications of chemoinformatics in this context is virtual screening. nih.gov Large compound libraries can be computationally screened against a biological target of interest to identify molecules containing the 1H-pyrrolo[2,3-b]pyridine scaffold that are predicted to have high binding affinity. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. nih.gov
Machine learning models, particularly deep neural networks and support vector machines, are used to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comresearchgate.net These models correlate the structural features of 1H-pyrrolo[2,3-b]pyridine analogues with their biological activity. By training on a dataset of compounds with known activities, these models can predict the potency of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts. researchgate.net
Furthermore, machine learning algorithms are employed to predict the ADME and toxicity (ADMET) properties of compounds based on their chemical structure. mdpi.com This allows for the early identification of candidates with unfavorable pharmacokinetic or safety profiles, reducing the likelihood of late-stage failures in drug development. For the 1H-pyrrolo[2,3-b]pyridine scaffold, machine learning models can predict properties such as aqueous solubility, plasma protein binding, and potential for off-target effects.
Generative machine learning models are also being used to design novel 1H-pyrrolo[2,3-b]pyridine derivatives de novo. chemrxiv.org These models learn the underlying patterns in existing active molecules and can generate new chemical structures that are predicted to be potent and possess favorable drug-like properties. This approach accelerates the design-synthesize-test cycle in drug discovery.
The table below provides an example of how machine learning models can be used to predict the biological activity and key ADME properties of hypothetical analogues of this compound.
| Analogue | Predicted IC50 (nM) | Predicted Solubility (logS) | Predicted Plasma Protein Binding (%) |
| Analogue A | 150 | -2.5 | 85 |
| Analogue B | 75 | -3.1 | 92 |
| Analogue C | 25 | -2.8 | 90 |
Future Directions and Research Opportunities
Advancements in Synthetic Methodologies for Enhanced Diversity
The development of sophisticated and efficient synthetic methods is crucial for creating diverse libraries of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine derivatives for high-throughput screening. nih.gov Historically, the synthesis of 7-azaindole (B17877) derivatives has been challenging, but recent advancements are overcoming these hurdles. rsc.org
Modern synthetic approaches focus on one-pot, multi-component reactions that allow for the rapid assembly of complex molecules from simple precursors. acs.orguni-rostock.de For instance, an efficient one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds has been developed to create a wide range of 7-azaindole derivatives. acs.org Another novel one-pot method allows for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, from readily available 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, with selectivity controlled by the choice of alkali-amide base. rsc.org
Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are also pivotal in functionalizing the 7-azaindole core. researchgate.netorganic-chemistry.org These methods enable the introduction of various substituents at specific positions of the heterocyclic ring, which is essential for exploring the structure-activity relationship (SAR). nih.govcitedrive.com For example, a flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles has been developed starting from nicotinic acid derivatives. organic-chemistry.org These advanced methodologies are instrumental in generating novel analogues with diverse chemical properties, increasing the potential for discovering new therapeutic agents. nih.govcitedrive.com
| Synthetic Method | Description | Key Advantages | Reference |
| One-Pot, Three-Component Cyclocondensation | Reaction of N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds. | High efficiency, rapid generation of diverse libraries. | acs.org |
| Alkali-Amide Controlled Domino Reactions | Reaction between 2-fluoro-3-methylpyridine and arylaldehydes. | Selective synthesis of 7-azaindoles or 7-azaindolines. | rsc.org |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed coupling of boronic acids/esters with halides. | Enables functionalization at various positions of the ring. | researchgate.netorganic-chemistry.org |
| Copper-Free Sonogashira Alkynylation | Coupling of terminal alkynes with aryl or vinyl halides. | Part of a one-pot process for N-alkylazaindoles. | organic-chemistry.org |
Exploration of Novel Biological Targets for the Scaffold
The 7-azaindole scaffold has been successfully employed in the development of inhibitors for a range of biological targets, particularly protein kinases. tandfonline.com The nitrogen atom at the 7-position enhances the molecule's ability to form hydrogen bonds with the ATP active site of kinases. tandfonline.com However, the therapeutic potential of this scaffold extends far beyond its current applications.
Recent research has identified several novel targets for derivatives of (1H-Pyrrolo[2,3-b]pyridine). These include:
Fibroblast Growth Factor Receptors (FGFRs) : Abnormal FGFR signaling is implicated in various cancers. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent pan-FGFR inhibitors, showing significant activity against FGFR1, 2, and 3. nih.govrsc.org
Fms-like tyrosine kinase 3 (FLT3) : Overexpression and mutations of FLT3 are strongly associated with acute myeloid leukemia (AML). 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FLT3 inhibitors, demonstrating potent activity against FLT3-dependent AML cell lines. nih.gov
c-Met Kinase : This kinase is another important target in cancer therapy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have shown strong inhibitory activity against c-Met kinase. nih.gov
UNC-51-like kinase-1 (ULK1) : As a key regulator of autophagy, ULK1 is a target for cancer therapies, especially in RAS-driven cancers. Potent and selective ULK1/2 inhibitors based on the 7-azaindole scaffold have been discovered. digitellinc.com
Chemokine Receptor 2 (CCR2) : This receptor is involved in inflammatory processes. 7-azaindole piperidine (B6355638) derivatives have been identified as potent CCR2 antagonists. nih.govnih.gov
Lysine-specific demethylase 1 (LSD1) : This epigenetic regulator is a promising target for anticancer treatments. Novel 1H-pyrrolo[2,3-c]pyridin derivatives have been developed as potent and reversible LSD1 inhibitors for acute myelogenous leukemia. nih.gov
Adenosine (B11128) Receptors (AR) : Pyrrolopyridine derivatives have been evaluated as potential adenosine receptor antagonists for neurodegenerative disorders. researchgate.net
HIV-1 Reverse Transcriptase : A unique class of 7-azaindole non-nucleoside inhibitors of HIV-1 reverse transcriptase has been discovered, demonstrating potent anti-HIV activity with low toxicity. nih.gov
The versatility of the 7-azaindole core suggests that it can be adapted to interact with a wide array of other biological targets, including G-protein coupled receptors, ion channels, and other enzyme families. nih.govpjps.pk
Integration of Artificial Intelligence and Computational Chemistry in Scaffold Design
The design and optimization of novel drug candidates based on the this compound scaffold are increasingly being accelerated by artificial intelligence (AI) and computational chemistry. These tools provide valuable insights into the molecular interactions between the scaffold and its biological targets, guiding the synthesis of more potent and selective compounds.
Computational techniques such as Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are employed to understand the relationship between the chemical structure and biological activity of 7-azaindole derivatives. ingentaconnect.com These models help to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular docking is another powerful tool used to predict the binding mode of these derivatives within the active site of a protein. nih.govingentaconnect.com For example, docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives with the FGFR1 kinase domain revealed key hydrogen bonding and hydrophobic interactions, guiding further optimization. nih.gov
Furthermore, advanced methods like Free Energy Perturbation (FEP) calculations are being used for lead optimization. FEP, a computational approach using molecular dynamics, can estimate the difference in binding energy between two similar molecules, which correlates with their binding affinity. This technique has been successfully used to guide the optimization of 7-azaindole-based HIV-1 reverse transcriptase inhibitors. nih.gov
| Computational Technique | Application in Scaffold Design | Example | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | Elucidates structure-activity relationships to predict the potency of new analogues. | Studying Trk A kinase inhibitors with a 7-azaindole scaffold. | ingentaconnect.com |
| Molecular Docking | Predicts binding conformations and key interactions with the target protein. | Investigating the binding mode of inhibitors in the FGFR1 kinase domain. | nih.gov |
| Free Energy Perturbation (FEP) | Estimates relative binding affinities to guide lead optimization. | Optimizing 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. | nih.gov |
Development of Structure-Guided Design Principles for Potency and Selectivity
A deep understanding of the structure-activity relationship (SAR) is fundamental to designing potent and selective drugs. For the 7-azaindole scaffold, extensive SAR studies have been conducted, particularly for anticancer applications. nih.govcitedrive.com These studies have revealed key structural features that govern the biological activity of these compounds.
Research has shown that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are often crucial for activity. nih.govcitedrive.comtandfonline.com The type of substituent also plays a significant role; alkyl, aryl carboxamide groups, and various heterocyclic rings have proven to be successful modifications for enhancing anticancer efficacy. nih.govcitedrive.comtandfonline.com
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful strategy for developing potent and selective inhibitors. By analyzing the co-crystal structure of a lead compound bound to its target, medicinal chemists can identify opportunities to improve binding affinity and selectivity. For instance, the analysis of the binding mode of a 1H-pyrrolo[2,3-b]pyridine derivative in the FGFR1 kinase domain showed that the 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge binder, forming crucial hydrogen bonds. nih.gov This information guided the introduction of specific groups at the 5-position to form additional hydrogen bonds, thereby improving activity. nih.gov
The combination of SAR data with computational modeling and structural biology provides a robust framework for the rational design of next-generation therapeutics based on the this compound scaffold. This integrated approach will continue to drive the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. nih.govingentaconnect.com
Q & A
Q. What are the standard synthetic routes for (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols. For example:
- Step 1 : Bromination or functionalization of the pyrrolopyridine core using reagents like NaH/MeI in THF at 0°C to room temperature (rt) .
- Step 2 : Introduction of the methanamine group via nucleophilic substitution or reductive amination, requiring pH and temperature control to avoid side reactions .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Optimization focuses on adjusting solvent systems (e.g., dioxane/water for Suzuki couplings) and catalyst loadings (e.g., Pd(PPh₃)₄) to improve yields .
Q. What analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrrolopyridine scaffold and methanamine substitution pattern (e.g., δ ~3.8 ppm for -CH₂NH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 147.0796 (monoisotopic mass) .
- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the methanamine group .
Q. How does the compound’s stability vary under different storage conditions?
- Short-term stability : Stable at -20°C in inert atmospheres (N₂/Ar) for up to 6 months.
- Degradation pathways : Susceptible to oxidation at the amine group; stability studies recommend using antioxidant additives (e.g., BHT) in DMSO stocks .
- pH sensitivity : Decomposes in acidic conditions (pH < 3), necessitating neutral buffering in biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?
- Core modifications : Introduce substituents (e.g., Br, CF₃) at the 4-position of the pyrrolopyridine ring to assess impact on target binding .
- Amine group variations : Compare dimethylated (e.g., N,N-dimethyl derivatives) and acylated analogs to study bioavailability and receptor interactions .
- Biological screening : Use kinase inhibition assays (e.g., FGFR1-4) and apoptosis markers (e.g., caspase-3 activation) to correlate structural changes with activity .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Dose-response normalization : Account for variations in cell permeability by standardizing concentrations using logP values (experimental vs. computed) .
- Off-target profiling : Employ proteome-wide screening (e.g., KINOMEscan) to identify confounding interactions in complex biological systems .
- Metabolite analysis : Use LC-MS to detect in situ degradation products that may skew activity readings in certain models .
Q. What methodologies are effective for identifying molecular targets of this compound in cancer pathways?
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding to FGFR kinases, validated by mutational studies (e.g., ATP-binding pocket mutants) .
- CRISPR-Cas9 knockout screens : Identify gene clusters (e.g., MAPK/ERK) whose deletion abolishes compound efficacy .
- Thermal shift assays : Monitor protein stabilization (ΔTm) to confirm direct target engagement .
Q. How can synthetic scalability challenges be addressed without compromising purity?
- Flow chemistry : Implement continuous-flow systems for bromination steps to enhance reproducibility and reduce byproducts .
- Green chemistry : Substitute THF with cyclopentyl methyl ether (CPME) in amination reactions to improve safety and yield .
- Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation and automate reaction quenching .
Q. What advanced techniques mitigate polymorphism issues in crystallographic studies?
- Crystal engineering : Co-crystallize with co-formers (e.g., succinic acid) to stabilize specific polymorphs .
- Dynamic NMR : Study conformational flexibility in solution to predict solid-state packing behavior .
- Synchrotron radiation : Use high-resolution powder XRD to resolve overlapping diffraction patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
